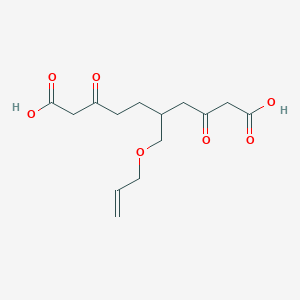

1-((Allyloxy)methyl)ethylene diacetoacetate

Description

1-((Allyloxy)methyl)ethylene diacetoacetate is a specialized ester compound featuring an allyl ether-functionalized ethylene backbone conjugated with two acetoacetate groups. This structure confers unique reactivity, particularly in polymer chemistry, where allyl groups enable crosslinking via radical or thermal mechanisms, while the acetoacetate moieties contribute to chelation or keto-enol tautomerism .

Properties

CAS No. |

77376-18-2 |

|---|---|

Molecular Formula |

C14H20O7 |

Molecular Weight |

300.30 g/mol |

IUPAC Name |

3,8-dioxo-5-(prop-2-enoxymethyl)decanedioic acid |

InChI |

InChI=1S/C14H20O7/c1-2-5-21-9-10(6-12(16)8-14(19)20)3-4-11(15)7-13(17)18/h2,10H,1,3-9H2,(H,17,18)(H,19,20) |

InChI Key |

DKAQHRBBLCRNNI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC(CCC(=O)CC(=O)O)CC(=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Allyloxy)methyl)ethylene diacetoacetate typically involves the reaction of allyl alcohol with ethylene diacetoacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-((Allyloxy)methyl)ethylene diacetoacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler molecules.

Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Synthetic Route Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Allyl alcohol + Ethylene diacetoacetate | Acid/Base catalyst, controlled temperature | 1-((Allyloxy)methyl)ethylene diacetoacetate |

Chemistry

This compound serves as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Oxidation : Can yield different products based on the oxidizing agent used.

- Reduction : Converts the compound into simpler molecules.

- Substitution : The allyloxy group can be replaced with other functional groups.

These reactions make it a valuable reagent in synthetic chemistry for producing complex organic compounds.

Biology

In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its ability to undergo nucleophilic substitution reactions allows researchers to explore its effects on biological systems, making it a potential model compound for drug development.

Medicine

The pharmaceutical potential of this compound is under investigation as a precursor for drug synthesis. Its reactivity may lead to the development of new therapeutic agents targeting specific biological pathways.

Industrial Applications

This compound finds application in various industrial processes:

- Polymers : Used as an intermediate in the production of polymers and coatings.

- Coatings : Its unique properties enhance the durability and performance of industrial coatings.

Case Studies

Several studies highlight the practical applications of this compound:

- Synthesis of Novel Polymers : A study demonstrated that incorporating this compound into polymer formulations improved thermal stability and mechanical properties compared to traditional materials.

- Biochemical Pathway Studies : Research indicated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug discovery.

- Pharmaceutical Development : Investigations into its use as a precursor for synthesizing anti-cancer agents showed promising results, with modifications leading to compounds exhibiting significant cytotoxicity against cancer cell lines.

Mechanism of Action

The mechanism of action of 1-((Allyloxy)methyl)ethylene diacetoacetate involves its interaction with specific molecular targets and pathways The allyloxy group can participate in nucleophilic substitution reactions, while the diacetoacetate moiety can undergo various transformations

Comparison with Similar Compounds

Ethylene Glycol Diacetoacetate (CAS 5459-04-1)

- Structure : Ethylene glycol esterified with two acetoacetate groups.

- Key Properties :

- Molecular Formula: C₁₀H₁₄O₆

- Molecular Weight: 230.21 g/mol

- Reactivity: Dual acetoacetate groups enable crosslinking with diamines or metal ions, making it valuable in coatings and adhesives.

- Applications : Used in polymer networks requiring high thermal stability and chemical resistance .

- Safety: Limited hazard data, but acetoacetate esters generally exhibit moderate toxicity (skin/eye irritation) .

Allyl Diacetoacetate

- Structure : Allyl ester of acetoacetic acid.

- Key Properties :

- Molecular Formula: C₈H₁₂O₄ (estimated based on structural analogs).

- Reactivity: Allyl groups participate in radical polymerization, while acetoacetate groups allow post-functionalization.

- Applications : UV absorbers, photoresists, and crosslinkable polymers .

- Safety : Likely flammable (allyl moiety) and irritant (similar to ethyl acetoacetate) .

Ethyl Acetoacetate (CAS 141-97-9)

- Structure : Ethyl ester of acetoacetic acid.

- Key Properties: Molecular Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol Reactivity: Classic enolate precursor in organic synthesis (e.g., Claisen condensation).

- Applications : Pharmaceuticals, fragrances, and agrochemical intermediates .

- Safety : Flammable liquid (flash point 49°C); causes eye/skin irritation .

2-Ethoxyethyl Acetate (CAS 111-15-9)

- Structure: Ethylene glycol monoethyl ether acetate.

- Key Properties :

- Molecular Formula: C₆H₁₂O₃

- Molecular Weight: 132.16 g/mol

- Reactivity: Hydrolytically stable solvent with moderate polarity.

- Applications : Industrial solvent for resins, inks, and lacquers .

- Safety : Reproductive toxin; prolonged exposure linked to hematological effects .

Table 1: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Primary Applications | Key Safety Concerns |

|---|---|---|---|---|---|

| 1-((Allyloxy)methyl)ethylene diacetoacetate* | C₁₁H₁₆O₆ | 244.24 | Allyl ether, acetoacetates | Polymer crosslinking, electrolytes | Likely flammable, irritant |

| Ethylene Glycol Diacetoacetate | C₁₀H₁₄O₆ | 230.21 | Acetoacetates | Coatings, adhesives | Moderate toxicity |

| Allyl Diacetoacetate | C₈H₁₂O₄ | 172.18 | Allyl, acetoacetate | Photoresists, UV stabilizers | Flammable, irritant |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Acetoacetate | Organic synthesis, fragrances | Flammable, irritant |

| 2-Ethoxyethyl Acetate | C₆H₁₂O₃ | 132.16 | Ether, acetate | Industrial solvent | Reproductive toxicity |

*Estimated data based on structural analogs.

Research Findings and Functional Differentiation

This compound distinguishes itself from analogs through its dual functionality:

- Allyl Ether Group : Enables photopolymerization or thiol-ene click chemistry, advantageous in coatings and biomedical hydrogels .

- Diacetoacetate Groups : Provide chelation sites for metal ions (e.g., Li⁺ in electrolytes) and enhance thermal stability in hyperbranched polymers .

- Performance vs. Ethylene Glycol Diacetoacetate : The allyloxy substituent increases hydrophobicity and reduces crystallinity compared to unmodified ethylene glycol diacetoacetate, broadening its utility in flexible polymer matrices .

Biological Activity

1-((Allyloxy)methyl)ethylene diacetoacetate (C₁₄H₂₀O₇) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

This compound is characterized by its unique molecular structure, which contributes to its reactivity and biological activity. The compound features two acetoacetate moieties and an allyloxy group, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀O₇ |

| Molecular Weight | 300.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 44146227 |

Synthesis

The synthesis of this compound typically involves the reaction of allyl alcohol with ethylene diacetoacetate in the presence of a suitable catalyst. This method allows for the efficient introduction of the allyloxy group, enhancing the compound's solubility and reactivity.

Antiviral Properties

Research indicates that derivatives of this compound exhibit significant antiviral activity. A study highlighted its effectiveness against HIV-1, where modifications in the structure led to enhanced potency against viral strains, including resistant mutants .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate pathways such as NF-kB, which is crucial in inflammatory responses. In vitro studies demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. The allyloxy group may enhance lipophilicity, facilitating cellular uptake and subsequent interaction with intracellular targets.

Study on Antiviral Activity

In a controlled study assessing the antiviral efficacy of various derivatives, this compound was found to inhibit HIV replication effectively. The study employed various concentrations and reported a dose-dependent response, with IC50 values indicating significant antiviral potency compared to standard treatments .

Inflammatory Response Modulation

Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed that administration led to a marked decrease in edema and inflammatory cell infiltration, correlating with reduced levels of TNF-alpha and IL-6 in serum samples.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((Allyloxy)methyl)ethylene diacetoacetate in laboratory settings?

- Methodological Answer : The synthesis typically involves the reaction of ethylene glycol diacetoacetate with allyl glycidyl ether under controlled conditions. A two-step approach is recommended:

Esterification : React ethylene glycol with acetoacetic acid chloride to form ethylene diacetoacetate.

Allylation : Introduce the allyloxy group via nucleophilic substitution using allyl glycidyl ether (CAS 111-45-5) in the presence of a base catalyst (e.g., K₂CO₃) .

Purification is achieved via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires inert atmosphere (N₂/Ar) and temperature control (60–80°C) to prevent side reactions.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ester and allyloxy groups. Key signals include:

- ¹H: δ 5.8–5.9 ppm (allyl CH₂=CH–), δ 3.6–4.2 ppm (–OCH₂–), δ 2.3 ppm (acetoacetate CH₃CO) .

- ¹³C: δ 170–175 ppm (ester C=O), δ 115–125 ppm (allyl C=C) .

- MS : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 286.1 (calculated for C₁₂H₁₆O₆).

- IR : Peaks at 1740 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (allyl C=C) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) assesses purity (>98%) .

Q. How can the thermodynamic stability of this compound be evaluated?

- Methodological Answer : Calculate formation enthalpy (ΔfH) via computational methods (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) and validate using experimental gas-phase calorimetry. Reference data for related esters (e.g., methyl acetoacetate ΔfH = −550 kJ/mol) suggest comparable stability . Thermal gravimetric analysis (TGA) under N₂ (10°C/min) reveals decomposition onset >200°C, confirming stability under standard lab conditions.

Advanced Research Questions

Q. What degradation pathways dominate under hydrolytic or oxidative conditions, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis : The ester groups are prone to base-catalyzed hydrolysis (pH >10). Kinetic studies in NaOH/EtOH (1:1) show pseudo-first-order decay (rate constant k ≈ 0.02 h⁻¹ at 25°C). Stabilizers like antioxidants (e.g., BHT) reduce degradation .

- Oxidation : Allyl ethers oxidize to epoxides or peroxides under O₂. Accelerated aging tests (40°C, 75% RH) with LC-MS monitoring detect epoxy derivatives. Storage under inert gas (Ar) and light exclusion minimizes this .

Q. What role does this compound play in polymer chemistry, particularly in controlled radical polymerization?

- Methodological Answer : The allyloxy group acts as a chain-transfer agent in RAFT polymerization (Reversible Addition-Fragmentation Chain Transfer). In styrene-acrylate systems, it regulates molecular weight (Đ <1.2) by mediating radical termination. Experimental design:

- Initiate with AIBN (1 mol%) at 70°C.

- Monitor conversion via ¹H NMR (disappearance of vinyl protons).

- SEC confirms narrow dispersity (e.g., Mₙ = 15 kDa, Đ = 1.15) .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving the allyloxy moiety?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using ORCA) model transition states for allylic substitutions. Key parameters:

- Activation energy (Δ‡G) for SN2 mechanisms (~25 kcal/mol).

- Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites (LUMO localized on allyl C–O) .

- Validation: Compare computed IR spectra with experimental data (RMSE <5 cm⁻¹).

Q. What strategies are recommended for handling sensitive functional groups (e.g., allyl ethers) during scale-up?

- Methodological Answer :

- Temperature Control : Exothermic reactions (e.g., allylation) require jacketed reactors with cooling (<50°C).

- Oxygen Sensitivity : Use Schlenk lines for degassing solvents and monomers.

- Catalyst Selection : Heterogeneous catalysts (e.g., Amberlyst-15) improve recyclability and reduce metal contamination .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.